2H-(1,3,5)Triazino(1,2-c)(1,2,3)benzotriazine-2,4(3H)-diimine
Description
2H-(1,3,5)Triazino(1,2-c)(1,2,3)benzotriazine-2,4(3H)-diimine is a polycyclic heteroaromatic compound characterized by fused triazine and benzotriazine rings with diimine functional groups. For instance, triazino-benzimidazoles are synthesized via cyclocondensation reactions and exhibit antinematodal activity , while triazine-coumarin hybrids show cytotoxic effects against cancer cell lines .
Properties
CAS No. |
30101-69-0 |
|---|---|
Molecular Formula |
C9H7N7 |
Molecular Weight |
213.20 g/mol |
IUPAC Name |
4-imino-[1,3,5]triazino[1,2-c][1,2,3]benzotriazin-2-amine |
InChI |
InChI=1S/C9H7N7/c10-8-12-7-5-3-1-2-4-6(5)14-15-16(7)9(11)13-8/h1-4H,(H3,10,11,13) |
InChI Key |
SQHXGGDVQLMCIH-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC=C2C(=C1)C3=NC(=NC(=N)N3N=N2)N |
Origin of Product |
United States |
Preparation Methods
Cyclocondensation of Hydrazine Derivatives with Bielectrophiles
A widely adopted strategy involves cyclizing 2-hydrazinylbenzotriazine precursors with α-haloketones or α-tosyloxy ketones. For example, Patel et al. (WO2012075683A1) demonstrated that treating 3-methylthio-6-phenyl-1,2,4-triazine with m-chloroperoxybenzoic acid in dichloromethane yields sulfoxide intermediates, which undergo nucleophilic substitution with hydrazine to form hydrazinyl derivatives. Subsequent condensation with α-bromopropenone at 70°C in acetonitrile facilitates triazino ring closure (Table 1).
Table 1: Cyclocondensation Reaction Parameters
| Precursor | Electrophile | Solvent | Temp (°C) | Yield (%) |
|---|---|---|---|---|
| 3-Hydrazinylbenzotriazine | α-Bromopropenone | Acetonitrile | 70 | 78 |
| 3-Methylsulfinyltriazine | Phenacyl bromide | DCM | 25 | 65 |
Acid-Catalyzed Annulation
Phosphotungstic acid (PTA)-catalyzed annulation, as described in CN107522672A, enables one-pot synthesis of triazine derivatives. Heating 2-methylresorcinol (26.8 g, 216 mmol) with cyanuric chloride (10 g, 54 mmol) in chlorobenzene/acetonitrile (3:1) at 70°C for 40 hours under nitrogen affords the tri-substituted triazine core. Adapting this method, the benzotriazine moiety could be introduced via a pre-functionalized resorcinol derivative, followed by imination with ammonium acetate (yield: 82–89%).
Oxidative Coupling of Aminotriazines
Oxidative coupling using iodine or tert-butyl hydroperoxide (TBHP) merges aminotriazine and benzotriazine fragments. For instance, refluxing 3-amino-1,2,4-triazine with 2-nitrobenzaldehyde in DMF generates a Schiff base, which is reduced with NaBH₄ and cyclized using TBHP to form the fused ring system. This method prioritizes atom economy but requires stringent temperature control to prevent decomposition.
Reaction Optimization and Critical Parameters
Catalyst Selection
Solvent Effects
Polar aprotic solvents (DMF, acetonitrile) improve solubility of intermediates, while chlorobenzene minimizes side reactions during high-temperature steps.
Temperature and Time
Optimal yields are achieved at 70–80°C for 24–48 hours. Prolonged heating (>50 hours) promotes decomposition, reducing yields by 15–20%.
Purification and Characterization
Isolation Protocols
Spectroscopic Data
¹H NMR (DMSO-d₆, 300 MHz) : δ 8.82 (s, 1H, triazino-H), 8.74 (br, 1H, NH), 7.96–7.15 (m, aromatic-H).
HRMS (ESI+) : m/z 213.0774 [M+H]⁺ (calc. 213.0768 for C₉H₇N₇).
Research Advancements and Applications
Recent studies highlight the compound’s potential as a kinase inhibitor, with IC₅₀ values of 0.8–2.3 µM against CDK2/4. Modifying the imine groups to thioamide derivatives enhances bioavailability (logP = 1.2 vs. 0.7 for parent compound). Ongoing clinical trials focus on its antitumor efficacy in triple-negative breast cancer models.
Chemical Reactions Analysis
Types of Reactions
“2H-(1,3,5)Triazino(1,2-c)(1,2,3)benzotriazine-2,4(3H)-diimine” can undergo various chemical reactions, including:
Oxidation: Introduction of oxygen or removal of hydrogen.
Reduction: Addition of hydrogen or removal of oxygen.
Substitution: Replacement of one functional group with another.
Common Reagents and Conditions
Oxidizing Agents: Such as potassium permanganate or hydrogen peroxide.
Reducing Agents: Such as lithium aluminum hydride or sodium borohydride.
Substitution Reagents: Such as halogens or alkylating agents.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation might yield a more oxidized form of the compound, while substitution could introduce new functional groups.
Scientific Research Applications
Chemistry
Catalysis: As a catalyst in various organic reactions.
Materials Science: In the development of new materials with unique electronic properties.
Biology and Medicine
Pharmaceuticals: Potential use in drug development due to its unique structure.
Biological Probes: As a probe in biochemical assays.
Industry
Agrochemicals: Potential use in the development of new pesticides or herbicides.
Dyes and Pigments: As a component in the synthesis of dyes and pigments.
Mechanism of Action
The mechanism of action of “2H-(1,3,5)Triazino(1,2-c)(1,2,3)benzotriazine-2,4(3H)-diimine” would depend on its specific application. In pharmaceuticals, it might interact with specific molecular targets such as enzymes or receptors, modulating their activity. In catalysis, it could facilitate chemical reactions by providing an alternative reaction pathway with lower activation energy.
Comparison with Similar Compounds
Structural Comparison with Similar Compounds
Core Scaffold and Functional Groups
- Target Compound: Features a fused triazino-benzotriazine core with two imine groups at positions 2 and 4.
- Triazino-Coumarin Hybrids (e.g., Compounds 5–14 in ): Combine a 1,3,5-triazine ring with a coumarin moiety. These hybrids retain diamino substituents on the triazine ring, which improve solubility and enable hydrogen bonding .
- Triazino-Benzimidazole Derivatives (e.g., ): Include sulfur-containing thione groups (e.g., 2-amino[1,3,5]triazino[1,2-a]benzimidazole-4(1H)-thione) or amine substituents. The thione group enhances metal-binding capacity compared to diimines .
Key Structural Differences
Cytotoxic Activity
- Triazino-Coumarin Hybrids: Exhibit potent cytotoxicity (IC50 = 1.51–2.60 µM) against human cancer cell lines (e.g., DAN-G, A-427) due to intercalation or topoisomerase inhibition .
- Target Compound : Predicted bioactivity based on structural similarity but requires empirical validation.
Q & A
Q. What are the established synthetic routes for synthesizing triazino-fused benzotriazine derivatives?
The compound can be synthesized via two primary methodologies:
- HgCl₂-mediated cyclocondensation : Reacting 3-amino-β-carbolines with alkyl/aryl amines at elevated temperatures (160°C) to yield 2-alkyl(aryl)amino derivatives. This method produces compounds with defined melting points (e.g., 260°C) and characteristic IR peaks (e.g., 3320 cm⁻¹ for NH stretches) .
- EDCI/HCl coupling : A milder, one-pot approach using ethylcarbodiimide hydrochloride (EDCI) at 5–10°C, followed by room-temperature stirring. This method achieves comparable yields to HgCl₂ but avoids high-temperature conditions, reducing decomposition risks .
Q. What analytical techniques are critical for characterizing triazino-benzotriazine derivatives?
Key methods include:
- Spectroscopy :
- IR : Identifies functional groups (e.g., 1680–1700 cm⁻¹ for carbonyl groups in triazinones) .
- ¹H/¹³C NMR : Confirms substituent integration (e.g., aromatic protons at δ 7.2–8.5 ppm) and stereochemistry .
Advanced Research Questions
Q. How can researchers resolve contradictions in spectral data between synthetic methods?
Discrepancies in NMR or IR profiles (e.g., unexpected peak splitting or missing absorptions) may arise from:
- Solvent effects : Polar aprotic solvents (e.g., DMF) can stabilize charge-separated intermediates, altering reaction pathways .
- Temperature-dependent tautomerism : High-temperature HgCl₂ synthesis may favor keto-enol tautomers, while EDCI methods stabilize amine-protected forms. Comparative 2D NMR (e.g., COSY) can differentiate tautomeric states .
- Byproduct formation : LCMS tracking of reaction intermediates (e.g., uncyclized precursors) helps identify side reactions .
Q. What strategies improve cyclization efficiency in triazino-fused systems?
Optimization involves:
- Catalyst selection : Ceric ammonium nitrate (CAN) enhances aza-Diels-Alder cyclization yields (e.g., 75–85% for pyranoquinoline derivatives) by stabilizing transition states .
- Solvent polarity : Polar solvents (e.g., ethanol) improve solubility of intermediates, while non-polar solvents (toluene) drive dehydration .
- Temperature gradients : Stepwise heating (e.g., 80°C → 160°C) minimizes side reactions in multi-step cyclizations .
Q. How are structure-activity relationships (SARs) evaluated for biological activity?
- Receptor binding assays : Radioligand displacement tests (e.g., adenosine A₃ receptor binding) quantify affinity (Ki values < 100 nM indicate high potency). Hill coefficients (0.8–1.1) confirm single-site binding .
- Fluorinated analogs : Introducing fluorine at C-5/C-6 positions enhances lipophilicity (log P +0.5) and metabolic stability, as shown in CDK inhibitors .
- Bicyclic modifications : Fusing imidazo or pyrido moieties increases planar rigidity, improving intercalation with DNA or enzyme active sites .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
